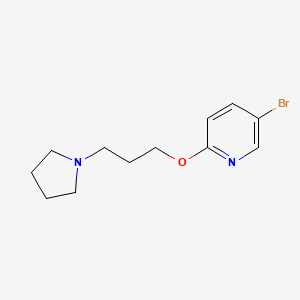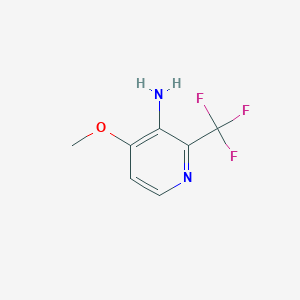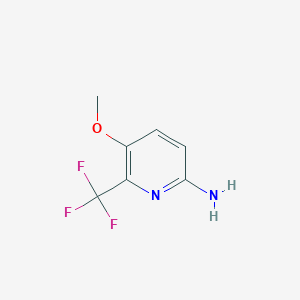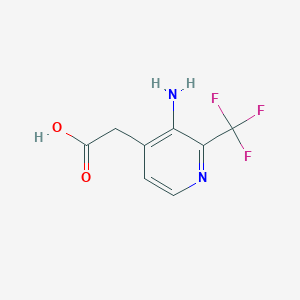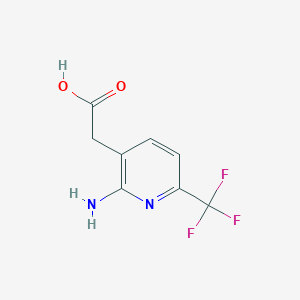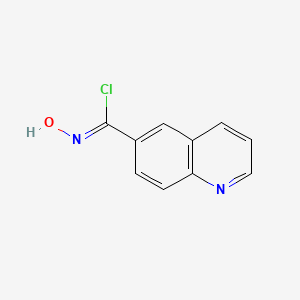
2-Amino-4-methoxy-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Amino-4-methoxy-3-(trifluoromethyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the synthesis of various compounds with unique biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25°C .Applications De Recherche Scientifique
Anti-Inflammatory and Neuroprotective Effects
Research has explored derivatives of pyridine structures, including 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine, for their potential in various therapeutic applications. For instance, a study by Kojima et al. (2013) investigated phosphodiesterase inhibitors derived from pyridine structures for their selective PDE4 inhibitory effects, which showed good anti-inflammatory effects in an animal model. This highlights the compound's potential application in the development of anti-inflammatory drugs (Kojima et al., 2013).
Neuropharmacological Impact
Another study focused on the neuroprotective action of compounds structurally related to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine. Risterucci et al. (2006) explored the neuroprotective efficacy of various compounds, including a pyridine derivative, against excitotoxic damage to the rat medial prefrontal cortex. These findings suggest potential applications in mitigating neurodegenerative diseases or brain injuries (Risterucci et al., 2006).
Anticonvulsant Properties
Research by Phillips and Knaus (1991) on 3-(3'"Trifluoromethylphenoxy)-pyridines, including structures similar to 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine, demonstrated anticonvulsant activity, indicating a potential application in the treatment of epilepsy or seizure disorders (Phillips & Knaus, 1991).
Diagnostic Imaging in Prostate Cancer
Chen et al. (2011) developed a prostate-specific membrane antigen (PSMA)-based PET imaging agent using a derivative of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine for prostate cancer, illustrating the compound's potential in enhancing diagnostic imaging techniques (Chen et al., 2011).
Antipsychotic and Antiarrhythmic Applications
Further studies explored the application of pyridine derivatives in diverse areas such as antipsychotic medications and antiarrhythmic agents, indicating the compound's versatility in pharmaceutical development. Iwanami et al. (1981) synthesized benzamides of pyridine derivatives, showing significant neuroleptic activity, potentially offering new treatments for psychosis (Iwanami et al., 1981). Additionally, Tenthorey et al. (1981) conducted a quantitative structure-activity relationship study on aminoxylidides, including pyridine derivatives, to evaluate their antiarrhythmic efficacy, demonstrating the compound's potential in cardiovascular therapeutics (Tenthorey et al., 1981).
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-12-6(11)5(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHYHPFYCZMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




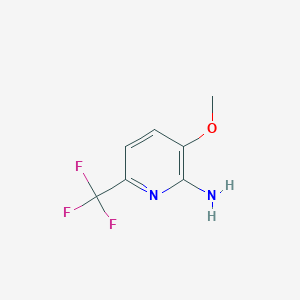


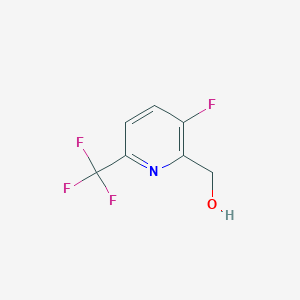
![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)
